4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one
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Overview
Description
4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure
Preparation Methods
The synthesis of 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one typically involves multiple stepsThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromen-2-one core can be oxidized under specific conditions to form different derivatives.
Reduction: The piperazine moiety can be reduced to modify its pharmacological properties.
Substitution: The methoxyphenyl group can be substituted with other functional groups to explore different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate various biochemical pathways, including those involved in inflammation and neuroprotection. The piperazine moiety plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar compounds include those with piperazine and chromen-2-one structures, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the chromen-2-one core and the piperazine moiety in 4-ethyl-7-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy}-8-methyl-2H-chromen-2-one contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C25H28N2O5 |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-ethyl-7-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethoxy]-8-methylchromen-2-one |
InChI |
InChI=1S/C25H28N2O5/c1-4-18-15-24(29)32-25-17(2)22(10-9-21(18)25)31-16-23(28)27-13-11-26(12-14-27)19-5-7-20(30-3)8-6-19/h5-10,15H,4,11-14,16H2,1-3H3 |
InChI Key |
QAGOPSCPXVPPPI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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